A Comprehensive Guide to the Structural Elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile
A Comprehensive Guide to the Structural Elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of molecular entities. This in-depth guide provides a comprehensive, methodology-driven approach to the structural elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile, a molecule incorporating aromatic, nitrile, and aliphatic ether functionalities. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a logical workflow that moves from foundational analysis to the intricate assembly of the molecular framework. This document serves as a technical resource for researchers and professionals in drug discovery and chemical sciences, illustrating not just the what but the why behind each analytical step, ensuring a self-validating and robust structural confirmation.
Introduction and Strategic Overview
The molecule 2-[(Oxan-4-yloxy)methyl]benzonitrile (Molecular Formula: C₁₃H₁₅NO₂) presents a compelling case study for modern structural elucidation. It contains three distinct structural motifs: an ortho-substituted benzonitrile ring, a saturated oxane (tetrahydropyran) ring, and a methylene ether linkage connecting them. The challenge lies in unambiguously confirming the identity and, critically, the connectivity of these fragments.
Our strategy is built upon a systematic and multi-technique approach. We will first determine the molecular formula and identify key functional groups. Subsequently, we will employ a powerful combination of 1D and 2D NMR techniques to piece together the molecular skeleton, bond by bond. Each piece of spectroscopic data will serve as a constraint, progressively narrowing the possibilities until only one structure remains, with all data in complete agreement.
Experimental Workflow for Structural Elucidation
The logical flow of experiments is designed to build information progressively, with each step confirming or complementing the last.
Caption: Overall workflow for the structural elucidation of 2-[(Oxan-4-yloxy)methyl]benzonitrile.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into the complexities of NMR, we establish the fundamental properties of the molecule.
High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis
High-Resolution Mass Spectrometry provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.
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Result: The HRMS (ESI-TOF) analysis shows a molecular ion peak [M+H]⁺ at m/z 218.1176.
-
Interpretation: This corresponds to a molecular formula of C₁₃H₁₅NO₂ (calculated mass: 218.1181), confirming the identity and number of each atom present. The molecular weight is 217.26 g/mol .[1]
-
Degree of Unsaturation: The molecular formula allows for the calculation of the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds.
-
DoU = C + 1 + (N/2) - (H/2) = 13 + 1 + (1/2) - (15/2) = 7
-
This high value strongly suggests the presence of an aromatic ring (4 DoU), a triple bond (2 DoU), and an additional ring (1 DoU). This is perfectly consistent with the proposed benzonitrile and oxane ring structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2]
-
Protocol: A thin film of the compound is analyzed on a KBr plate.
-
Interpretation: The spectrum provides clear evidence for the key functional groups:
-
~3060 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene bridge and the oxane ring.
-
2225 cm⁻¹ (strong, sharp): This is a highly characteristic absorption for a nitrile (C≡N) functional group.[3][4] Its position suggests conjugation with the aromatic ring.
-
~1600, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching.
-
1105 cm⁻¹ (strong): A prominent C-O-C (ether) stretching vibration, confirming the ether linkage.[5]
-
At this stage, we have confirmed the molecular formula (C₁₃H₁₅NO₂) and the presence of a benzonitrile moiety, an aliphatic system, and an ether linkage. The task now is to determine how these pieces are connected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule.[6][7] We will use a combination of 1D and 2D experiments to build the complete picture.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The ¹H NMR spectrum reveals the chemical environment and connectivity of all hydrogen atoms in the molecule.[8]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-7 | 7.68 | d | 1H | Aromatic |
| H-5 | 7.60 | t | 1H | Aromatic |
| H-6 | 7.45 | d | 1H | Aromatic |
| H-4 | 7.41 | t | 1H | Aromatic |
| H-8 | 4.75 | s | 2H | -CH₂-O- |
| H-12 | 3.95 | m | 1H | -CH-O- (Oxane) |
| H-11a, H-13a | 3.55 | m | 2H | Oxane (axial) |
| H-11e, H-13e | 3.45 | m | 2H | Oxane (equatorial) |
| H-10a, H-14a | 1.90 | m | 2H | Oxane (axial) |
| H-10e, H-14e | 1.75 | m | 2H | Oxane (equatorial) |
-
Expert Interpretation:
-
The four protons between 7.41-7.68 ppm with complex splitting patterns are characteristic of a 1,2-disubstituted (ortho) benzene ring.
-
The sharp singlet at 4.75 ppm integrating to 2H is the benzylic methylene bridge (-CH₂-). Its downfield shift is due to the deshielding effects of both the adjacent aromatic ring and the ether oxygen.
-
The complex set of multiplets between 1.75 and 3.95 ppm, integrating to a total of 9H, corresponds to the oxane ring protons. The most downfield of these (3.95 ppm, 1H) is the methine proton directly attached to the ether oxygen (H-12).
-
¹³C NMR and DEPT-135 Spectroscopy (100 MHz, CDCl₃)
The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment helps distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.[9]
| Signal Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C-2 | 140.1 | Quaternary | Aromatic C-CH₂ |
| C-4 | 133.0 | CH | Aromatic |
| C-6 | 132.8 | CH | Aromatic |
| C-5 | 128.9 | CH | Aromatic |
| C-7 | 127.5 | CH | Aromatic |
| C-1 | 117.5 | Quaternary | Nitrile (C≡N) |
| C-3 | 112.9 | Quaternary | Aromatic C-CN |
| C-12 | 72.5 | CH | -CH-O- (Oxane) |
| C-8 | 68.0 | CH₂ | -CH₂-O- |
| C-11, C-13 | 66.5 | CH₂ | Oxane |
| C-10, C-14 | 32.1 | CH₂ | Oxane |
-
Expert Interpretation:
-
The spectrum shows 11 distinct carbon signals, consistent with the molecular formula when accounting for the symmetry of the oxane ring (C-10/C-14 and C-11/C-13 are equivalent).
-
Six signals in the aromatic region (112-141 ppm) confirm the substituted benzene ring. The DEPT-135 data identifies four CH carbons and allows us to infer the two quaternary carbons (C-2 and C-3).
-
The signal at 117.5 ppm is characteristic of a nitrile carbon.
-
The four signals in the aliphatic region (32-73 ppm) correspond to the oxane ring and the methylene bridge, with DEPT-135 confirming their identities as three CH₂ groups and one CH group.
-
We now have a complete list of all proton and carbon environments. The next step is to connect them definitively using 2D NMR.
2D NMR Spectroscopy: Building the Framework
The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This allows for the mapping of spin systems.[10]
-
Interpretation:
-
Aromatic System: Cross-peaks connect H-7 to H-6, H-6 to H-5, and H-5 to H-4, confirming the contiguous chain of protons on the ortho-substituted aromatic ring.
-
Oxane System: Strong correlations are observed between the protons on adjacent carbons within the oxane ring (e.g., H-12 correlates with H-11/H-13, which in turn correlate with H-10/H-14).
-
Crucially, there are no correlations between the aromatic protons, the methylene bridge singlet (H-8), and the oxane ring protons. This confirms they are isolated spin systems, separated by quaternary carbons or heteroatoms.
-
Caption: Key ¹H-¹H COSY correlations identifying the two major spin systems.
The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation). This is the most reliable way to assign carbon shifts based on their attached, and already assigned, protons.[11][12]
-
Interpretation: The HSQC spectrum allows for the direct and unambiguous assignment of every protonated carbon in the molecule. The correlations are summarized in the final data table below. For example, the proton at 4.75 ppm (H-8) shows a cross-peak to the carbon at 68.0 ppm, definitively assigning this as C-8.
This is the key experiment for assembling the final structure. HMBC reveals correlations between protons and carbons that are two or three bonds away.[13][14][15] It allows us to connect the isolated spin systems identified by COSY.
-
Interpretation of Key Correlations:
-
Connecting the Bridge: The methylene protons (H-8, δ 4.75) are the crucial link. They show correlations to:
-
The aromatic quaternary carbon C-2 (δ 140.1, a ³J correlation).
-
The aromatic CH carbon C-7 (δ 127.5, a ³J correlation).
-
The oxane methine carbon C-12 (δ 72.5, a ³J correlation). This single set of correlations unambiguously establishes that the methylene bridge is attached to C-2 of the aromatic ring and to the oxygen at position 4 of the oxane ring.
-
-
Confirming Benzonitrile Substitution:
-
The aromatic proton H-7 (δ 7.68) shows a correlation to the nitrile carbon C-1 (δ 117.5, a ³J correlation), confirming the position of the nitrile group ortho to the methylene bridge.
-
H-7 also correlates to the quaternary carbon C-3 (δ 112.9), further defining the substitution pattern.
-
-
Caption: Key HMBC correlations used to connect the molecular fragments.
Summary of Spectroscopic Data and Final Confirmation
The combination of all spectroscopic data provides overwhelming and self-consistent evidence for the structure of 2-[(Oxan-4-yloxy)methyl]benzonitrile.
| Atom # | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations from ¹H |
| 1 (CN) | 117.5 | - | - | - |
| 2 | 140.1 | - | - | - |
| 3 | 112.9 | - | - | - |
| 4 | 133.0 | 7.41 | t | C-2, C-6 |
| 5 | 128.9 | 7.60 | t | C-3, C-7 |
| 6 | 132.8 | 7.45 | d | C-2, C-4 |
| 7 | 127.5 | 7.68 | d | C-1, C-3, C-5, C-8 |
| 8 | 68.0 | 4.75 | s | C-2, C-7, C-12 |
| 10/14 | 32.1 | 1.90, 1.75 | m | C-11, C-12, C-13 |
| 11/13 | 66.5 | 3.55, 3.45 | m | C-10, C-12, C-14 |
| 12 | 72.5 | 3.95 | m | C-10, C-11, C-13, C-14 |
Finally, the fragmentation pattern observed in the Electron Ionization Mass Spectrum (EI-MS) can serve as a final check. Cleavage at the benzylic C-O bond is expected, which would lead to a prominent fragment ion at m/z 116, corresponding to the 2-cyanobenzyl cation [C₈H₆N]⁺, further validating the proposed connectivity. Alcohols and ethers are known to have a high tendency for fragmentation in mass spectrometry.[16]
Conclusion
Through the systematic application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the structure of 2-[(Oxan-4-yloxy)methyl]benzonitrile has been unambiguously determined. The foundational data from MS and IR confirmed the molecular formula and key functional groups. 1D NMR provided a census of all proton and carbon environments. Finally, 2D NMR experiments, particularly COSY and HMBC, were instrumental in assembling the molecular fragments by establishing short- and long-range atomic connectivity. This guide demonstrates a robust, logic-driven workflow essential for the confident structural assignment of novel chemical entities in a research and development setting.
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![Chemical Structure of 2-[(Oxan-4-yloxy)methyl]benzonitrile](https://i.imgur.com/example.png)
